3-(3-Bromopropyl)-1,3-oxazolidin-2-one
Overview
Description
3-(3-Bromopropyl)-1,3-oxazolidin-2-one: is an organic compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a bromopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-bromopropylamine with ethylene carbonate. The reaction proceeds under mild conditions, often in the presence of a base such as potassium carbonate, to yield the desired oxazolidinone product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromopropyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The oxazolidinone ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with sodium azide yields an azide derivative, while reduction with LiAlH4 results in the corresponding amine.
Scientific Research Applications
Chemistry: 3-(3-Bromopropyl)-1,3-oxazolidin-2-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Oxazolidinones are known for their antibacterial properties, and derivatives of this compound may exhibit similar activities.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one is primarily related to its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is harnessed in organic synthesis to create diverse chemical structures.
Comparison with Similar Compounds
3-(3-Chloropropyl)-1,3-oxazolidin-2-one: Similar structure but with a chlorine atom instead of bromine.
3-(3-Iodopropyl)-1,3-oxazolidin-2-one: Contains an iodine atom in place of bromine.
3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one: Features a hydroxyl group instead of a halogen.
Uniqueness: 3-(3-Bromopropyl)-1,3-oxazolidin-2-one is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. The bromine atom provides a good balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(3-bromopropyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c7-2-1-3-8-4-5-10-6(8)9/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUSZVOVNZLPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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